![molecular formula C9H9FOS B12582701 4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene CAS No. 646516-46-3](/img/structure/B12582701.png)
4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene is an organic compound characterized by the presence of a sulfinyl group attached to an ethenyl moiety, a fluorine atom, and a methyl group on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-fluoro-2-methylbenzene as the primary starting material.
Ethenylation: The ethenyl group is introduced via a reaction with a suitable ethenylating agent, often under the influence of a catalyst to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of 4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major product is 4-[®-Ethenesulfonyl]-1-fluoro-2-methylbenzene.
Reduction: The major product is 4-[®-Ethenesulfanyl]-1-fluoro-2-methylbenzene.
Substitution: The products vary depending on the nucleophile used.
科学的研究の応用
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom enhances the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.
類似化合物との比較
Similar Compounds
4-[®-Ethenesulfonyl]-1-fluoro-2-methylbenzene: Similar structure but with a sulfone group.
4-[®-Ethenesulfanyl]-1-fluoro-2-methylbenzene: Similar structure but with a sulfide group.
4-[®-Ethenesulfinyl]-1-chloro-2-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties
特性
CAS番号 |
646516-46-3 |
|---|---|
分子式 |
C9H9FOS |
分子量 |
184.23 g/mol |
IUPAC名 |
4-[(R)-ethenylsulfinyl]-1-fluoro-2-methylbenzene |
InChI |
InChI=1S/C9H9FOS/c1-3-12(11)8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3/t12-/m1/s1 |
InChIキー |
YBAVYTCZJZEWNA-GFCCVEGCSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)[S@](=O)C=C)F |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)C=C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


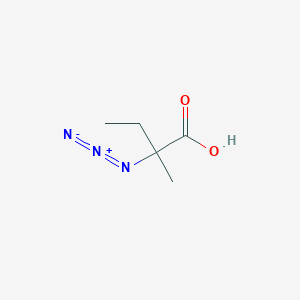
![Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane](/img/structure/B12582635.png)
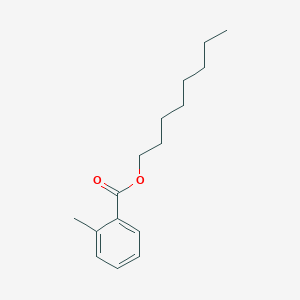
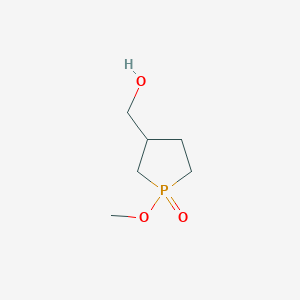

![4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine](/img/structure/B12582660.png)
![Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]-](/img/structure/B12582664.png)
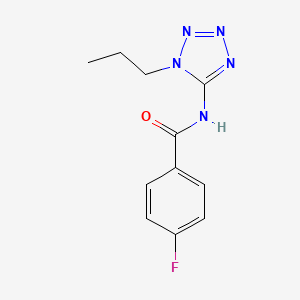

![6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582685.png)
![Acetamide,N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl[1]benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]-](/img/structure/B12582687.png)
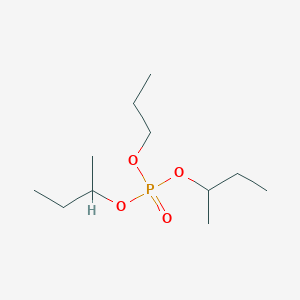
![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)

